(R)-2-(Phenoxymethyl)morpholine hydrochloride
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Overview
Description
®-2-(Phenoxymethyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a phenoxymethyl group attached to the morpholine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Phenoxymethyl)morpholine hydrochloride typically involves the reaction of morpholine with a phenoxymethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of ®-2-(Phenoxymethyl)morpholine hydrochloride may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
®-2-(Phenoxymethyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various halides or nucleophiles; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxymethyl ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
®-2-(Phenoxymethyl)morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(Phenoxymethyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxymethyl group can enhance the binding affinity of the compound to its target, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-3-Methylmorpholine hydrochloride
- ®-2-(Phenylmethyl)morpholine hydrochloride
- ®-2-(Methoxymethyl)morpholine hydrochloride
Uniqueness
®-2-(Phenoxymethyl)morpholine hydrochloride is unique due to its phenoxymethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where specific interactions with molecular targets are required.
Properties
CAS No. |
661470-53-7 |
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Molecular Formula |
C11H16ClNO2 |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
(2R)-2-(phenoxymethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-4-10(5-3-1)14-9-11-8-12-6-7-13-11;/h1-5,11-12H,6-9H2;1H/t11-;/m1./s1 |
InChI Key |
GATLMGUFMGHZHK-RFVHGSKJSA-N |
Isomeric SMILES |
C1CO[C@H](CN1)COC2=CC=CC=C2.Cl |
Canonical SMILES |
C1COC(CN1)COC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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